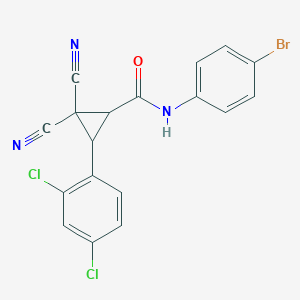
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide, also known as BAY 38-7271, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. BAY 38-7271 is a potent inhibitor of the enzyme farnesyltransferase, which plays a key role in the post-translational modification of proteins.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide involves the reaction of 4-bromobenzenamine with 2,4-dichlorophenylacetonitrile to form N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product.
Starting Materials
4-bromobenzenamine, 2,4-dichlorophenylacetonitrile, cyclopropanecarboxylic acid, potassium carbonate, N,N-dimethylformamide, diethyl ether, wate
Reaction
Step 1: Dissolve 4-bromobenzenamine (1.0 eq) and 2,4-dichlorophenylacetonitrile (1.2 eq) in N,N-dimethylformamide (DMF) and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 24 hours., Step 2: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile., Step 3: Dissolve N-(4-bromophenyl)-2,4-dichlorophenylaceto-nitrile (1.0 eq) and cyclopropanecarboxylic acid (1.2 eq) in DMF and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 24 hours., Step 4: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide.
科学的研究の応用
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been studied for its potential applications in the treatment of cancer, as farnesyltransferase plays a key role in the development and progression of cancer. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been studied for its potential use in the treatment of cardiovascular diseases, as farnesyltransferase plays a role in the regulation of vascular smooth muscle cell proliferation and migration.
作用機序
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 acts as a potent inhibitor of farnesyltransferase, which is an enzyme that plays a key role in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to proteins, which is necessary for their proper localization and function. By inhibiting farnesyltransferase, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 prevents the proper localization and function of proteins that are involved in cancer development and progression, as well as cardiovascular disease.
生化学的および生理学的効果
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the proliferation and migration of vascular smooth muscle cells. N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 has several advantages for lab experiments, including its potency as a farnesyltransferase inhibitor and its ability to induce apoptosis in cancer cells. However, N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 also has limitations, including its potential toxicity and the need for further research to determine its efficacy in clinical trials.
将来の方向性
For research on N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide 38-7271 include further studies on its efficacy and safety in clinical trials, as well as studies on its potential applications in other diseases beyond cancer and cardiovascular disease. Additionally, future research could focus on the development of new farnesyltransferase inhibitors with improved potency and selectivity.
特性
IUPAC Name |
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2N3O/c19-10-1-4-12(5-2-10)24-17(25)16-15(18(16,8-22)9-23)13-6-3-11(20)7-14(13)21/h1-7,15-16H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXSTDGPKWLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,2-dicyano-3-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

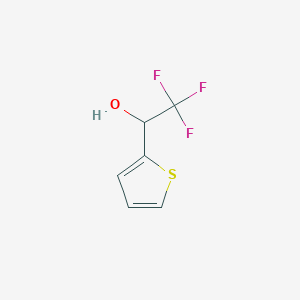
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
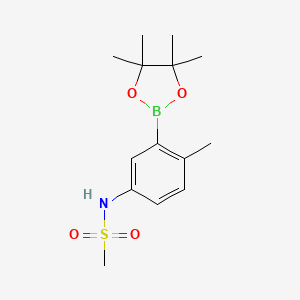
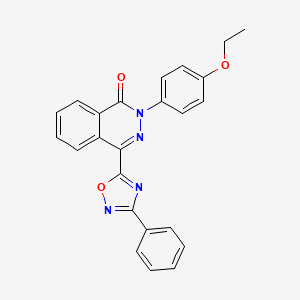
![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)
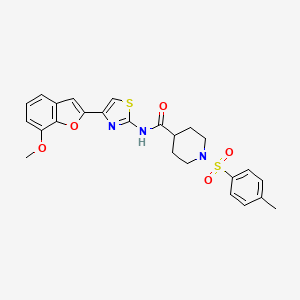
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
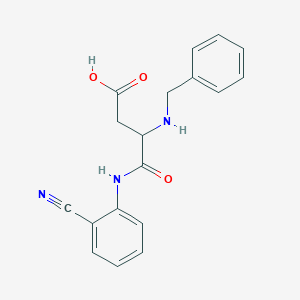
![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)
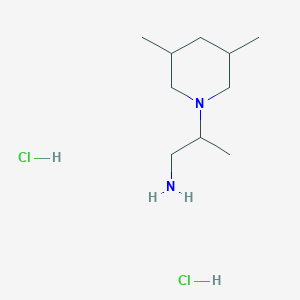
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)
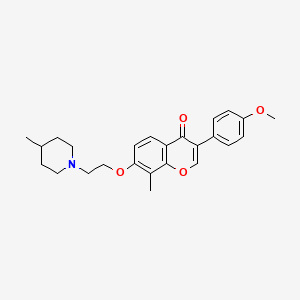
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)